molecular formula C19H25NO2 B1385226 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline CAS No. 1040683-86-0

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Cat. No. B1385226
CAS RN: 1040683-86-0
M. Wt: 299.4 g/mol
InChI Key: YAACWURHBDGEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline is a biochemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline can be represented by the SMILES notation: CC©OC1=CC=CC(=C1)CNC2=CC=CC=C2OC©C . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Spectroscopic Studies

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline and its derivatives have been extensively studied in the field of spectroscopy. For instance, Lewis and Sandorfy (1982) examined the infrared spectral characteristics of N-(2-hydroxybenzylidene)aniline, a related compound, revealing insights into proton transfer and photochromism processes (Lewis & Sandorfy, 1982).

Supramolecular Chemistry

Glidewell et al. (2002) explored the patterns of supramolecular aggregation in derivatives of the compound, such as 2-Iodo-N-(3-nitrobenzyl)aniline, highlighting the role of hydrogen bonds and pi-pi stacking interactions (Glidewell et al., 2002).

Photoisomerization Studies

Aihua Gao and Meishan Wang (2021) conducted a study on the ultrafast photoisomerization of a related compound, N-(2-Methoxybenzylidene)aniline, providing valuable insights into the dynamics of molecular transformations triggered by light (Gao & Wang, 2021).

Synthetic Applications

The compound has practical applications in synthesis. For example, Qingwen Zhang (2011) developed a synthesis method for 3-Chloro-4-(3-fluorobenzyloxy)aniline, illustrating the potential of such compounds in industrial production (Qingwen, 2011).

Fluorescent Properties in Polymers

Buruianǎ et al. (2005) synthesized new o-hydroxy Schiff bases, including derivatives of the compound , for use in polyurethane cationomers with fluorescent properties, demonstrating the utility of these compounds in creating photoluminescent materials (Buruianǎ et al., 2005).

Enzymatic Photometric Applications

Katsumi Tamaoku et al. (1982) investigated N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, including compounds structurally related to 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline, for use as hydrogen donors in the photometric determination of hydrogen peroxide, showcasing their potential in biochemical assays (Tamaoku et al., 1982).

Electrochemical Studies

Chuanxiang Chen et al. (2013) synthesized poly(aniline-co-3-amino-4-hydroxybenzoic acid) and demonstrated its enhanced redox activity under basic conditions, which is relevant for understanding the electrochemical properties of related aniline derivatives (Chen et al., 2013).

properties

IUPAC Name

2-propan-2-yloxy-N-[(3-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)21-17-9-7-8-16(12-17)13-20-18-10-5-6-11-19(18)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAACWURHBDGEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

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